Cas no 81484-48-2 (Phenol, 4-cyclopropyl-2-methyl-6-nitro-)

Phenol, 4-cyclopropyl-2-methyl-6-nitro- structure
81484-48-2 structure
Product name:Phenol, 4-cyclopropyl-2-methyl-6-nitro-
CAS No:81484-48-2
MF:C10H11NO3
MW:193.199242830276
CID:703829
PubChem ID:12892535

Phenol, 4-cyclopropyl-2-methyl-6-nitro- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-cyclopropyl-2-methyl-6-nitro-
    • 4-cyclopropyl-2-methyl-6-nitrophenol
    • DTXSID90512445
    • 81484-48-2
    • Inchi: InChI=1S/C10H11NO3/c1-6-4-8(7-2-3-7)5-9(10(6)12)11(13)14/h4-5,7,12H,2-3H2,1H3
    • InChI Key: MMLUGIKQVDSZPE-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC(=C1O)[N+](=O)[O-])C2CC2

Computed Properties

  • Exact Mass: 193.07389321g/mol
  • Monoisotopic Mass: 193.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66Ų
  • XLogP3: 3.2

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